REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([OH:9])=[C:4]([NH2:10])[CH:3]=1.C(=O)(O)[O-].[Na+].Br[CH2:17][C:18](Br)=[O:19].CCOC(C)=O>C(Cl)(Cl)Cl.CN(C=O)C>[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]2[O:9][CH2:17][C:18](=[O:19])[NH:10][C:4]=2[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.73 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=C(C=C1C)O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)Br
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
CsCO3
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice H2O
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
rapidly stirring mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
CUSTOM
|
Details
|
Layers separated
|
Type
|
WASH
|
Details
|
the EtOAc solution washed with H2O (1×), brine (1×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a brown solid, which
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated at 80 deg. C
|
Type
|
WAIT
|
Details
|
for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The crystallized product was collected
|
Type
|
WASH
|
Details
|
washed with H2O
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=CC2=C(NC(CO2)=O)C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.78 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |